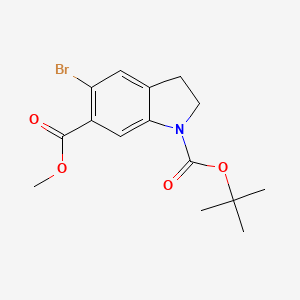

1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate is a chemical compound with the molecular formula C15H18BrNO4. It is a derivative of indoline, a bicyclic heterocycle that is a significant structure in many natural products and pharmaceuticals . This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to the indoline core, along with two carboxylate groups .

Vorbereitungsmethoden

The synthesis of 1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Analyse Chemischer Reaktionen

Electrochemical Bromination and Cyclization

The bromine atom at the 5-position enables electrochemical transformations. In acetonitrile/water (2.5:1.5 mL) with NaBr (2 equiv.) and a carbon graphite electrode system (5.0 mA, RT), this compound undergoes bromine-assisted cyclization to form tetracyclic indoline derivatives.

-

Reaction conditions :

-

Solvent: CH₃CN/H₂O

-

Electrodes: Graphite anode and cathode (1.4 × 0.8 × 0.2 cm)

-

Current: 5.0 mA, RT, under air

-

-

Outcome :

Nucleophilic Substitution Reactions

The C5-bromine participates in substitution reactions under palladium catalysis. For example:

-

Buchwald-Hartwig Amination :

-

Suzuki-Miyaura Coupling :

Boronic acids react with the bromine site to form biaryl derivatives, though yields are substrate-dependent .

Photocatalytic Dearomatization

Under visible-light irradiation with a carbon nitride-vacancy photocatalyst (CN-V ) and thiols, this compound undergoes trans-hydroboration to yield borylated indolines:

| Catalyst | Additive | Product (trans/cis ratio) | Yield |

|---|---|---|---|

| CN-V | Thiol | 96% trans-selectivity | 72–96% |

| Ir(ppy)₃ | – | Trace | <5% |

This method avoids traditional transition-metal catalysts and leverages HAT (hydrogen atom transfer) mechanisms .

Functional Group Deprotection

The tert-butyl and methyl ester groups are cleaved under acidic or basic conditions:

-

tert-Butyl Removal :

-

Ester Hydrolysis :

Halogen Exchange Reactions

The bromine can be replaced by other halogens under specific conditions:

| Halogen Source | Conditions | Product | Yield |

|---|---|---|---|

| NaCl | Electrochemical, RT | 5-chloroindoline | 28% |

| NaI | – | Decomposition | – |

Bromine exhibits higher reactivity compared to chlorine or iodine in these systems .

Radical Trapping Experiments

Phosphine trapping with P(OEt)₃ confirmed the absence of indole radical cation intermediates during electrochemical bromination, suggesting a polar mechanism .

Table 1. Comparative Yields for Bromination vs. Chlorination

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Electrochemical Br⁻ | NaBr, CH₃CN/H₂O, 5.0 mA | 5-bromoindoline | 35% |

| Electrochemical Cl⁻ | NaCl, CH₃CN/H₂O, 5.0 mA | 5-chloroindoline | 28% |

Table 2. Photocatalytic Hydroboration Optimization

| Entry | Catalyst | Additive | Yield (trans) |

|---|---|---|---|

| 1 | CN-V | Thiol | 96% |

| 2 | Ir(ppy)₃ | – | <5% |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate is in organic synthesis. Its structure allows it to participate in various reactions, including:

- Cyclization Reactions : The compound can act as a precursor in cyclization reactions to form complex indoline derivatives, which are valuable in pharmaceutical development.

- Functionalization : The bromine atom in the compound provides a site for nucleophilic substitution reactions, allowing for further functionalization of the indoline core.

Medicinal Chemistry

The biological activity of compounds containing indoline structures has been widely studied. Research indicates that derivatives of indoline can exhibit:

- Anticancer Properties : Certain studies have shown that indoline derivatives can inhibit cancer cell proliferation and induce apoptosis. The specific modifications provided by the tert-butyl and bromo groups may enhance these effects.

- Antimicrobial Activity : Indoline derivatives have also been evaluated for their antimicrobial properties. The presence of the bromo group can influence the interaction with microbial targets.

Materials Science

In materials science, this compound can be utilized for:

- Dye Synthesis : The compound can serve as a precursor for synthesizing dyes and pigments used in various applications, including textiles and coatings.

- Polymer Chemistry : Its reactive sites allow it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of indoline derivatives. Researchers synthesized several compounds based on the indoline structure, including variants of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the indoline structure could enhance therapeutic efficacy.

Case Study 2: Synthesis of Functional Materials

Research outlined in Advanced Materials detailed the use of indoline derivatives in creating functional materials for electronic applications. By incorporating this compound into polymer blends, scientists achieved improved charge transport properties, making these materials suitable for organic electronic devices.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate can be compared with other indoline derivatives, such as:

tert-Butyl 6-bromoindoline-1-carboxylate: Similar in structure but lacks the methyl group and one carboxylate group.

6-bromoindoline-1-carboxylate: Lacks both the tert-butyl and methyl groups.

The presence of the tert-butyl and methyl groups in this compound provides unique steric and electronic properties, making it distinct from its analogs .

Biologische Aktivität

1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate is a complex indoline derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound has garnered attention for its interactions with cytochrome P450 enzymes, which are crucial in drug metabolism. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H18BrNO4

- Molecular Weight : 356.21 g/mol

- CAS Number : 1788044-06-3

The compound features an indoline core substituted with a tert-butyl group, a bromo group, and two carboxylate functionalities. Its stability under proper storage conditions (sealed and away from moisture at -20°C) makes it suitable for laboratory use.

This compound exhibits notable inhibitory activity against various cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2C9. These enzymes are pivotal in the metabolism of numerous drugs, suggesting that this compound could play a role in modulating drug interactions and enhancing therapeutic efficacy. The bromine atom within the compound allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with potentially enhanced biological activity .

Inhibition of Cytochrome P450 Enzymes

The primary biological activity of this compound lies in its ability to inhibit cytochrome P450 enzymes. This property is particularly relevant in pharmacology as it may affect the metabolism of co-administered drugs:

| Enzyme | Inhibition Type | Potential Implications |

|---|---|---|

| CYP1A2 | Competitive | Affects caffeine metabolism |

| CYP2C19 | Non-competitive | Influences clopidogrel activation |

| CYP2C9 | Mixed | Modulates warfarin metabolism |

This inhibition can lead to altered pharmacokinetics of drugs metabolized by these enzymes, necessitating further investigation into dosage adjustments when co-administered with other therapeutics.

Case Studies and Research Findings

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:

- Cytochrome P450 Inhibition : A study demonstrated that certain indole derivatives could inhibit CYP enzymes effectively at micromolar concentrations, suggesting a pathway for developing new pharmacological agents.

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the indole structure can lead to enhanced inhibitory effects against specific CYP enzymes. This indicates that further derivatization of this compound might yield compounds with improved efficacy .

- Potential Therapeutic Applications : Given its ability to modulate drug metabolism, this compound could be explored as an adjunct therapy in conditions requiring careful management of drug interactions or as a lead compound for developing new inhibitors targeting specific CYP enzymes .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 6-O-methyl 5-bromo-2,3-dihydroindole-1,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-6-5-9-7-11(16)10(8-12(9)17)13(18)20-4/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMIPSFOUKYMFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.